molecular formula C4H6BrN3O B572493 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1243250-10-3

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B572493
CAS No.: 1243250-10-3
M. Wt: 192.016
InChI Key: DPNFETVBWMNYHR-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a high nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the 1,2,4-triazol-3-one scaffold, a privileged chemotype known for its diverse biological activities . This specific brominated derivative is particularly valuable for its functionalization potential; the bromo group serves as a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate novel chemical libraries for screening. The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents, functioning by inhibiting cytochrome P-450-dependent enzymes like 14α-demethylase, which disrupts ergosterol biosynthesis in fungal cells . Furthermore, structurally related 1,2,4-triazole derivatives have demonstrated promising central nervous system (CNS) activity, with some compounds exhibiting anticonvulsant effects in preclinical models, potentially through interactions with voltage-gated ion channels . This makes the compound a versatile precursor in exploratory research aimed at developing new therapeutic agents for addressing challenging multidrug-resistant microbial pathogens and neurological disorders . Its application is strictly for use in scientific research.

Properties

IUPAC Name

5-bromo-2-ethyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFETVBWMNYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229719
Record name 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-10-3
Record name 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes Derived from Hydrazide Intermediates

The formation of 1,2,4-triazol-3-one derivatives frequently begins with hydrazide precursors. For 5-bromo-2-ethyl substitution, ethyl bromoacetate serves as a critical starting material. Reacting ethyl bromoacetate with hydrazine hydrate yields 2-hydrazinylacetyl bromide, a hydrazide intermediate . Subsequent treatment with ethyl isothiocyanate in ethanol facilitates the formation of a thiosemicarbazide derivative, introducing the ethyl group at the nitrogen position . Cyclization under basic conditions (e.g., 10% NaOH at 60°C for 4 hours) completes the triazolone ring, with the bromo substituent retained from the original ester .

Key Reaction Steps:

  • Hydrazide Formation :
    CH2BrCOOEt+NH2NH2CH2BrCONHNH2+EtOH\text{CH}_2\text{BrCOOEt} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2\text{BrCONHNH}_2 + \text{EtOH}
    Yield: ~85% under reflux .

  • Thiosemicarbazide Synthesis :
    CH2BrCONHNH2+EtNCSCH2BrCONHNHCSNEt\text{CH}_2\text{BrCONHNH}_2 + \text{EtNCS} \rightarrow \text{CH}_2\text{BrCONHNHCSNEt}
    Conducted at room temperature for 24 hours .

  • Cyclization :
    CH2BrCONHNHCSNEtNaOHC4H6BrN3O\text{CH}_2\text{BrCONHNHCSNEt} \xrightarrow{\text{NaOH}} \text{C}_4\text{H}_6\text{BrN}_3\text{O}
    Yield: 52–88% under basic conditions .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency for triazolone syntheses. Comparative studies demonstrate that microwave conditions (110°C, 15 minutes) reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating . For instance, cyclization of thiosemicarbazides under microwave irradiation achieves yields exceeding 90%, avoiding side reactions common in prolonged thermal exposure .

Post-Cyclization Functionalization

While direct bromination of the triazolone core is less common, bromo-substituted precursors like ethyl bromoacetate ensure the bromo group is incorporated during initial steps. Alternative strategies include:

  • Oxidative Bromination : Using N-bromosuccinimide (NBS) post-cyclization, though this risks over-bromination .

  • Palladium-Catalyzed Coupling : Introducing bromo groups via Suzuki-Miyaura coupling, though this requires pre-functionalized substrates .

Comparative Analysis of Synthetic Conditions

The table below summarizes optimized conditions for critical steps:

StepReagents/ConditionsTemperatureTimeYieldReference
Hydrazide FormationEthyl bromoacetate + NH₂NH₂Reflux4 h85%
ThiosemicarbazideEtNCS, ethanolRT24 h90%
Cyclization10% NaOH60°C4 h75%
Microwave CyclizationNaOH, microwave110°C15 min92%

Challenges and Recommendations

Current methods face limitations in regioselectivity and scalability. Future work should explore:

  • Catalytic Systems : Transition metal catalysts to improve cyclization efficiency.

  • Flow Chemistry : Continuous synthesis to enhance reproducibility .

  • Green Solvents : Reducing environmental impact of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include 5-substituted-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-ones.

    Oxidation Reactions: Products include this compound oxides.

    Reduction Reactions: Products include 5-bromo-2-ethyl-2,4-dihydro-1H-1,2,4-triazoles.

Scientific Research Applications

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one 5-Bromo, 2-ethyl 192 Intermediate for pharmaceuticals; moderate lipophilicity (LogP 0.26).
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Bromophenyl) 240.06 Potential bioactive scaffold; higher molecular weight due to aromatic substitution.
PRR846 (4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) 4-(4-Chlorophenyl) 197.6 VOR complex inhibitor; demonstrates chlorine's role in enhancing bioactivity.
PRR851 (2-(butan-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) 2-(Butan-2-yl), 4-(4-chlorophenyl) 239.7 Improved pharmacokinetics due to branched alkyl chain; antifungal applications.
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3-Thione, benzoxazole, 3-bromophenyl 467.3 Antimicrobial activity; sulfur substitution enhances electronic properties.
DTNTO (2,4-Dihydro-2,4,5-trinitro-3H-1,2,4-triazol-3-one) 2,4,5-Trinitro 226.1 High-energy material; explosive (velocity of detonation: 8.79 km/s).

Key Comparisons

Bioactivity and Pharmacological Potential
  • 5-Bromo-2-ethyl-triazol-3-one: Limited direct bioactivity data are available, but its bromo-ethyl substitution may serve as a precursor for kinase inhibitors or antimicrobial agents, similar to PRR846 and PRR851 .
  • PRR846/PRR851 : These analogs highlight the impact of halogen (Cl) and alkyl (butan-2-yl) groups on antifungal and kinase inhibition. PRR851’s branched chain improves metabolic stability compared to linear substituents .
  • Thione Derivatives : Replacement of the ketone oxygen with sulfur (e.g., 3-thione in ) increases polarizability and hydrogen-bonding capacity, enhancing antimicrobial efficacy .
Energetic Materials
  • DTNTO : Unlike the bromo-ethyl derivative, DTNTO’s nitro groups confer explosive properties (detonation velocity ~8.79 km/s). The bromo-ethyl compound’s lower oxygen balance (−61.3% vs. DTNTO’s +8.8%) precludes its use in propellants .

Data Table: Physicochemical and Functional Properties

Property 5-Bromo-2-ethyl-triazol-3-one PRR846 DTNTO
Molecular Weight 192 197.6 226.1
LogP 0.26 ~1.2* −0.5 (calc.)
Key Functional Group Br, Ethyl Cl, Phenyl NO₂
Application Pharmaceutical intermediate Bioactive High explosive

*Estimated based on structural analogs.

Biological Activity

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₄H₆BrN₃O
  • CAS Number : 1243250-10-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives for their antibacterial effects, this compound showed promising results against several Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study focused on the synthesis of various triazole derivatives found that certain derivatives of this compound inhibited cancer cell proliferation in vitro.

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited IC₅₀ values ranging from 10 to 25 µM against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was proposed to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives. In particular, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated a reduction in cell death and an increase in cell viability under oxidative stress conditions.

Table 2: Neuroprotective Effects

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control100-
Compound Treatment8540

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that it binds effectively to the active sites of enzymes involved in cell proliferation and apoptosis regulation.

Q & A

Basic Research Questions

Q. How does the bromine substituent at the 5-position influence the compound's reactivity compared to other halogen-substituted triazolones?

  • Methodological Answer : The bromine atom's electronegativity and steric effects alter electron density distribution in the triazole ring, affecting nucleophilic/electrophilic reactivity. Comparative studies using IR spectroscopy (C=O stretching frequency shifts) and DFT calculations (e.g., Mulliken charge analysis) can quantify these effects. For example, bromine's inductive electron-withdrawing effect may reduce basicity at adjacent nitrogen atoms compared to chloro- or fluoro-analogs .

Q. What spectroscopic techniques are most reliable for characterizing 5-bromo-2-ethyl-triazol-3-one derivatives?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH3_3). IR spectroscopy identifies the carbonyl stretch (~1700 cm1^{-1}) and bromine-related vibrations (500–700 cm1^{-1}). Mass spectrometry (ESI-MS) verifies molecular weight and bromine isotope patterns .

Q. What synthetic strategies are effective for introducing the ethyl group at the 2-position of the triazole ring?

  • Methodological Answer : Alkylation of the triazole precursor (e.g., 1,2,4-triazol-3-one) with ethyl bromide or iodide in polar aprotic solvents (DMF, DMSO) under basic conditions (K2_2CO3_3) achieves regioselective substitution. Microwave-assisted synthesis (80–100°C, 30 min) improves yield and reduces side products .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the regioselectivity of substitution reactions in brominated triazolones?

  • Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices and local softness parameters, identifying electrophilic/nucleophilic sites. For example, bromine's electron-withdrawing effect directs substitutions to the 4-position. Validate predictions with kinetic studies (HPLC monitoring) and X-ray crystallography .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer : Perform dose-response assays (IC50_{50}/MIC) across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to isolate structure-activity relationships. Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., DHFR for antimicrobial activity). Account for solvent effects (DMSO vs. aqueous) in bioactivity assays .

Q. How does the compound's thermal stability correlate with its decomposition pathways under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition onset temperatures (Td_d). Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., HBr, CO2_2). Compare with ab initio molecular dynamics simulations to map bond cleavage sequences .

Q. What purification challenges arise during bromination of triazolone precursors, and how can they be mitigated?

  • Methodological Answer : Bromination (e.g., using Br2_2 in CCl4_4) often produces dibrominated byproducts. Optimize stoichiometry (1:1 molar ratio) and reaction time (≤2 hr). Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (petroleum ether) for isolation. Monitor purity via 1H^1H-NMR integration .

Q. How do solvent polarity and pH influence the compound's tautomeric equilibrium in solution?

  • Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. methanol) to track tautomeric shifts (e.g., keto-enol equilibrium). Use 15N^{15}N-NMR in buffered D2_2O (pH 2–12) to resolve protonation states at N(2) and N(4) positions .

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